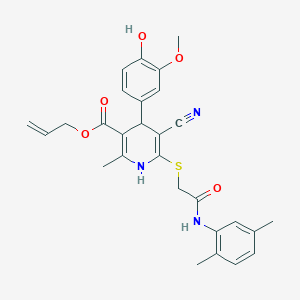

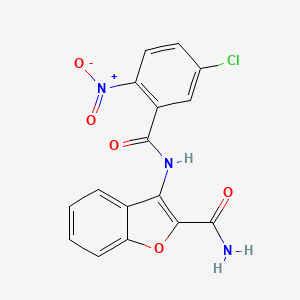

![molecular formula C14H14N2O3 B2592668 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione CAS No. 824423-80-5](/img/structure/B2592668.png)

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione

Vue d'ensemble

Description

The compound “1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved data.

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolidine ring attached to an indole-2,3-dione group via an ethyl chain. The empirical formula is C14H17NO3 and the molecular weight is 247.29 .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C14H17NO3, and it has a molecular weight of 247.29 .

Applications De Recherche Scientifique

Psychotropic and Cerebroprotective Effects

Derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide, a related structure to our compound of interest, are known for their psychotropic and cerebroprotective properties . These compounds are used in the treatment of central nervous system and cerebrovascular disorders. The structural similarity suggests that our compound may also be explored for similar applications.

Synthesis of Bioactive Molecules

The pyrrolidine ring, a part of our compound, is widely used in drug discovery due to its versatility and presence in biologically active compounds . It can lead to the synthesis of novel molecules with potential therapeutic applications, such as antiviral, anti-inflammatory, and anticancer agents.

Antioxidant Properties

Pyrrolidin-2-one derivatives, which share a functional group with our compound, exhibit antioxidant activities . This suggests that our compound could be used in the synthesis of antioxidants, which are crucial in protecting cells from oxidative stress.

Immunization Strategies

The compound’s derivatives have been used in the synthesis of cross-linking reagents for liposomes, which are essential in immunization strategies. This application is particularly relevant in the development of vaccines and targeted drug delivery systems.

Anticancer Activity

Indole derivatives, including our compound, have been reported to possess anticancer activities . This is due to their ability to interact with various biological targets, which can be exploited in the design of new anticancer drugs.

Antimicrobial and Antiviral Activity

Indole derivatives are known for their broad spectrum of biological activities, including antimicrobial and antiviral effects . The structural features of our compound could be modified to enhance these properties for potential use in treating infectious diseases.

Drug Synthesis Precursor

Isatin and its derivatives, which include our compound, are important precursors in drug synthesis . They can undergo various chemical reactions to produce biologically viable compounds, which can then be developed into clinical drugs.

Orientations Futures

Mécanisme D'action

The indole ring is a key component of many bioactive compounds and drugs, and it has been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used in medicinal chemistry. Compounds containing a pyrrolidine ring can interact with various biological targets, and they have been associated with a variety of biological activities. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .

Propriétés

IUPAC Name |

1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13(18)14(16)19/h1-2,5-6H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXFKJWXEFXKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328738 | |

| Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione | |

CAS RN |

824423-80-5 | |

| Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

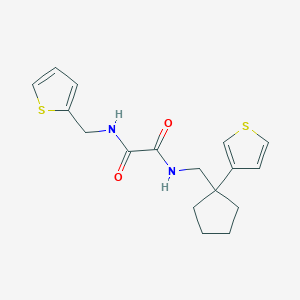

![N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2592589.png)

![3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2592590.png)

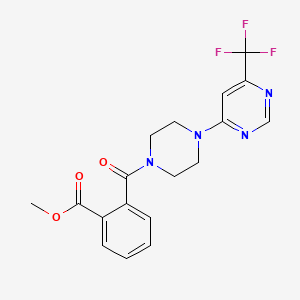

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2592593.png)

![N-[3-(oxan-4-yloxy)propyl]prop-2-enamide](/img/structure/B2592597.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)

![N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2592604.png)

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)